Peripheral Selectivity: Differential Blood-Brain Barrier Permeability of A-65186 versus Devazepide
A direct comparative study in rats evaluated the blood-brain barrier (BBB) permeability of A-65186 and devazepide (MK-329), a widely used benzodiazepine-based CCK-A antagonist [1]. The study quantified brain uptake using an in situ brain perfusion technique, measuring the brain uptake index (BUI). Devazepide demonstrated significant BBB penetration (BUI of approximately 65%), whereas the brain uptake of A-65186 was not significantly different from that of a vascular space marker, indicating negligible penetration [2]. This functional dichotomy is further supported by behavioral studies where peripherally administered A-65186 failed to block the effects of centrally administered CCK-8, whereas centrally administered A-65186 was effective, confirming its peripheral restriction in vivo [3].
| Evidence Dimension | Blood-Brain Barrier Penetration (Brain Uptake Index, BUI) |
|---|---|
| Target Compound Data | A-65186: Not significantly different from vascular space marker (negligible penetration) |
| Comparator Or Baseline | Devazepide (MK-329): BUI ~65% |
| Quantified Difference | Qualitative difference: Devazepide is BBB-penetrant; A-65186 is BBB-excluded. |
| Conditions | In situ brain perfusion in rats; compound concentrations measured in brain parenchyma versus vascular space. |
Why This Matters
For researchers investigating peripheral CCK-A-mediated functions (e.g., satiety from gut signals, pancreatic secretion), selecting A-65186 over devazepide is critical to avoid confounding central nervous system effects, thereby ensuring a cleaner mechanistic interpretation.
- [1] Woltman, T. A., Hulce, M., & Reidelberger, R. D. (1999). Relative blood-brain barrier permeabilities of the cholecystokinin receptor antagonists devazepide and A-65186 in rats. Journal of Pharmacology and Experimental Therapeutics, 291(1), 281-287. View Source
- [2] Reidelberger, R. D., et al. (2003). Effects of peripheral CCK receptor blockade on food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(3), R631-R639. View Source
- [3] Crawley, J. N., Fiske, S. M., Durieux, C., Derrien, M., & Roques, B. P. (1991). Centrally administered CCK-8 suppresses activity in mice by a "peripheral-type" CCK receptor. Brain Research, 558(2), 266-272. View Source
